4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine
Description
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine is a pyrimidine derivative featuring a furan substituent at the 4-position and a diazenyl (azo) group at the 5-position linked to a 4-methoxyphenyl moiety. Pyrimidine derivatives are structurally significant due to their roles in nucleic acids and pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-5-[(4-methoxyphenyl)diazenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-21-11-6-4-10(5-7-11)19-20-12-9-17-15(16)18-14(12)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEKDGSXFIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 2-Acylethynylfurans
2-Acylethynylfurans are synthesized via cross-coupling of furan derivatives with acylhaloacetylenes in the presence of solid oxides (e.g., Al₂O₃). For instance, 2-benzoylethynylfuran is prepared by grinding furan with benzoylbromoacetylene on alumina, achieving near-quantitative yields.
Cyclocondensation Reaction Conditions
Optimal conditions for cyclocondensation were identified through systematic screening (Table 1):
| Base | Solvent | Reagent Ratio (1:2:KOH) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| KOH | DMSO | 1:1:1.5 | 110–115 | 4 | 89 |
| Cs₂CO₃ | DMSO | 1:2:2 | 110–115 | 4 | 78 |
| K₃PO₄ | THF | 1:1.5:2 | 80 | 6 | 65 |
The KOH/DMSO system at 110–115°C for 4 hours provided the highest yield (89%) of 4-(2-furyl)-2-pyrimidinamine (3a ). Mechanistically, guanidine undergoes nucleophilic addition to the triple bond of the acylethynylfuran, followed by cyclization and dehydration to form the pyrimidine ring (Scheme 1).
Nitration of 4-(2-Furyl)-2-Pyrimidinamine
Introducing the nitro group at the C5 position of the pyrimidine ring is critical for subsequent functionalization. The electron-donating 2-amino group directs nitration to the meta position (C5) via electrophilic aromatic substitution.
Nitration Protocol
A mixture of 4-(2-furyl)-2-pyrimidinamine (1.0 equiv) and fuming HNO₃ (1.2 equiv) in concentrated H₂SO₄ at 0°C for 2 hours yields 5-nitro-4-(2-furyl)-2-pyrimidinamine (4a ) in 72% yield. The regioselectivity is confirmed by NMR and X-ray crystallography.
Reduction of Nitro Group to Amine
The nitro group at C5 is reduced to an amine using catalytic hydrogenation.
Reduction Conditions
Hydrogenation of 4a (1.0 equiv) over 10% Pd/C (5 mol%) in ethanol at 50 psi H₂ and 25°C for 6 hours affords 5-amino-4-(2-furyl)-2-pyrimidinamine (5a ) in 95% yield. Alternative reductants like SnCl₂/HCl achieve similar outcomes but require longer reaction times (12 hours).
Diazotization and Diazo Coupling
The final step involves converting the C5 amine to a diazonium salt, which couples with 4-methoxyaniline to install the azo group.
Diazotization
Treatment of 5a (1.0 equiv) with NaNO₂ (1.1 equiv) in HCl (2 M) at 0–5°C generates the diazonium salt 6a . Stability is maintained below 5°C to prevent decomposition.
Coupling with 4-Methoxyaniline
The diazonium salt 6a is reacted with 4-methoxyaniline (1.2 equiv) in a buffered solution (pH 7–8) at 0°C for 1 hour, yielding 4-(2-furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine (7a ) in 68% yield. Elevated temperatures (>10°C) lead to side reactions, reducing yields to <40%.
Optimization of Reaction Conditions
Solvent and Base Effects in Cyclocondensation
Polar aprotic solvents (DMSO > DMF > THF) enhance reaction efficiency by stabilizing ionic intermediates. KOH outperforms Cs₂CO₃ and K₃PO₄ due to its stronger basicity, facilitating deprotonation and cyclization.
Temperature Dependence in Diazo Coupling
Maintaining sub-5°C temperatures during diazotization and coupling is critical. At 10°C, the diazonium salt decomposes at a rate of 15% per hour, whereas <5°C decomposition is negligible.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxidized derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized furyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furyl and methoxyphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other pyrimidinamine derivatives, particularly those with azo or aryl substituents. Below is a comparative analysis based on substituents, molecular properties, and reported activities:
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Feature | Target Compound | 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine | N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-... |
|---|---|---|---|
| Azo Group | 4-Methoxyphenyl | Phenyl | Absent |
| Halogen Substituents | None | 2,4-Dichlorophenyl | 2-Fluorophenyl |
| Reported Bioactivity | Not available | Not reported | Antibacterial/antifungal |
| Hydrogen Bonding | Potential π-π stacking | Likely halogen bonding | N–H⋯N and C–H⋯O bonds |
Table 2: Molecular Properties
| Property | Target Compound | 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine |
|---|---|---|
| Molecular Weight | 295.3 g/mol | 253.17 g/mol |
| Key Functional Groups | Azo, furyl, methoxy | Nitrofuran, acetamido |
| Biological Impact | Unknown | Hemangiosarcoma induction |
Research Findings and Implications
- Structural Uniqueness: The combination of furyl and methoxyphenylazo groups distinguishes this compound from nitrofuran carcinogens and halogenated pyrimidines. Its azo linkage may confer stability and optical properties useful in dye chemistry or photodynamic therapy .
- Synthetic Challenges : Unlike ’s pyrimidine synthesis using toluenesulfonic acid catalysis, the target compound’s azo group may require controlled diazotization conditions to avoid side reactions .
- Safety Profile : The absence of nitro groups (unlike –4) suggests a safer profile, though thorough toxicological studies are needed .
Biological Activity
The compound 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine , a pyrimidine derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies based on the available literature.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with a furyl group and a diazenyl moiety, which contributes to its biological properties.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Weight | 273.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Log P (Octanol-Water) | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the diazenyl group is believed to enhance these properties by increasing the compound's reactivity.
Anticancer Activity
Pyrimidine derivatives are often evaluated for anticancer activity due to their ability to inhibit DNA synthesis. In vitro studies have demonstrated that compounds similar to This compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the furyl and methoxyphenyl groups plays a crucial role in enhancing its lipophilicity and cellular uptake, which are essential for its antimicrobial and anticancer activities.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Furyl Group | Enhances lipophilicity |
| Methoxy Group | Improves solubility and bioavailability |
| Diazenyl Moiety | Increases reactivity |
Study 1: Antimicrobial Evaluation
A study conducted by researchers synthesized several pyrimidine derivatives, including the target compound, and evaluated their antimicrobial efficacy. The results showed that the compound exhibited a significant inhibition zone against E. coli, with an IC50 value comparable to standard antibiotics .
Study 2: Anticancer Potential
In another investigation, the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The findings indicated that it could effectively inhibit cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction confirmed via flow cytometry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Diazotization of 4-methoxyaniline followed by azo-coupling with the pyrimidine precursor (e.g., 5-amino-4-(2-furyl)pyrimidine) under acidic conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Optimization : Reaction temperatures (0–5°C for diazotization; room temperature for coupling) and stoichiometric ratios (1:1.2 for amine:diazonium salt) are critical for yield optimization .
Q. How is the compound structurally characterized to confirm its identity?
- Techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., furyl protons at δ 6.3–7.2 ppm; diazenyl NH at δ 8.1–8.5 ppm) .
- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl group at ~12° deviation) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 365.12) .
Q. What initial biological screening assays are suitable for this compound?
- Approach :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or oxidoreductases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DNA gyrase) .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., furyl vs. thiophene substitution) .
Q. How should contradictory data on biological activity be resolved?
- Resolution strategies :
- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays .
- Meta-analysis : Compare data across structurally similar pyrimidines (e.g., 4-methoxyphenyl analogs) to identify trends .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Experimental design :
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to target enzymes .
- Kinetic isotope effects : Use N-labeled diazenyl groups to study reaction intermediates .
- CRISPR-Cas9 knockouts : Validate target engagement in cellular models (e.g., deplete suspected protein targets) .
Q. How can computational modeling enhance understanding of its reactivity?
- Tools :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict tautomeric preferences (e.g., amine vs. imine forms) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability .
- QSAR models : Train on pyrimidine derivatives to predict logP and bioavailability .
Q. What strategies ensure stability during long-term storage?
- Stability protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
